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Compound of Interest

Compound Name: 4-Bromo-5-chloro-1H-indazole

Cat. No.: B1526056

An In-depth Technical Guide to 4-Bromo-5-chloro-1H-indazole: Synthesis, Properties, and
Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-1H-indazole, a
halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug
development communities. The indazole scaffold is a well-established "privileged structure,”
frequently found in molecules with potent biological activity.[1][2] The specific substitution
pattern of this compound, featuring both bromine and chlorine atoms, presents a versatile
platform for the synthesis of complex molecular architectures, particularly kinase inhibitors and
other targeted therapeutics.[3] This document details the core physicochemical properties of 4-
Bromo-5-chloro-1H-indazole, outlines a plausible, expertly-derived synthetic protocol based
on established chemical literature, discusses its chemical reactivity, and explores its
applications as a strategic building block in modern drug discovery programs.

Core Compound Properties and Data

4-Bromo-5-chloro-1H-indazole is a di-halogenated derivative of indazole, the structural
isomer of indole. Its utility in synthetic and medicinal chemistry is largely dictated by its unique
electronic and steric properties, which are summarized below.

Physicochemical Data
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The fundamental properties of 4-Bromo-5-chloro-1H-indazole are presented in Table 1. While
experimentally determined data for properties such as boiling point and density are not widely
published for this specific isomer, predictions based on closely related structures are included
for estimation purposes.

Property Value Source(s)
IUPAC Name 4-bromo-5-chloro-1H-indazole N/A
CAS Number 1056264-74-4 [4]
Molecular Formula C7H4BrCIN2 [4]
Molecular Weight 231.48 g/mol
White to off-white or light [3] (Typical for similar
Appearance .
brown solid compounds)
Purity Typically 297% [5] (For commercial batches)
] - ) [6] (Prediction for 5-bromo-4-
Predicted Boiling Point 374.7 °C at 760 mmHg )
chloro isomer)
) ) [6] (Prediction for 5-bromo-4-
Predicted Density 1.878 g/cm3

chloro isomer)

Store sealed in a dry place at
Storage N/A
room temperature or 2-8°C

Safety and Handling

As with all halogenated aromatic compounds, 4-Bromo-5-chloro-1H-indazole should be
handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Key hazard information is summarized in Table 2.
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Hazard Class

GHS Pictogram

Hazard Statement

Precautionary
Statement

Acute Toxicity /
Irritation

H301 (Toxic if
swallowed), H315
(Causes skin
irritation), H319
(Causes serious eye
irritation), H335 (May
cause respiratory

irritation)

P261 (Avoid breathing
dust), P264 (Wash
hands thoroughly after
handling), P301+P310
(IF SWALLOWED:
Immediately call a
POISON
CENTER/doctor),
P305+P351+P338 (IF
IN EYES: Rinse
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.)

Note: Data is compiled based on supplier safety data sheets and information for closely related

structural analogs.[6][7]

Synthesis and Purification

While a specific peer-reviewed synthesis for 4-Bromo-5-chloro-1H-indazole is not prominently

available, a robust and logical synthetic route can be constructed from well-established

precedents in indazole chemistry.[8][9][10] The following protocol is a plausible, multi-step

approach starting from commercially available materials.

Retrosynthetic Analysis and Strategy

The core of indazole synthesis often involves the formation of the pyrazole ring fused to a

benzene ring. A common and effective strategy is the diazotization of a 2-amino-substituted

toluene or benzaldehyde, followed by intramolecular cyclization. Our proposed synthesis

begins with a substituted aniline. The key challenge in synthesizing di-halogenated indazoles is
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achieving the correct regiochemistry of the halogen substituents, which often requires a
carefully planned sequence of halogenation and cyclization steps.

The workflow below illustrates a logical pathway.
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Plausible Synthetic Workflow

2-Chloro-3-methylaniline
(Starting Material)

cetic Anhydride

Step 1: Acetylation
(Amine Protection)

G\l-(2-chIoro-3—methylphenyl)acetamide]

-Bromosuccinimide (NBS)
Sulfuric Acid

[Step 2: Regioselective BrominatiorD

;

@-(4-bromo-2-chIor0-3-methylphenyl)acetamida

Isoamyl Nitrite
otassium Acetate

[Step 3: Diazotization & CyclizatiorD

l

@-Acetyl-4-bromo-5-chIoro-lH-indazola

Cl (aq)

[Step 4: Hydrolysis/DeprotectiorD

4-Bromo-5-chloro-1H-indazole
(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-5-chloro-1H-indazole.
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Detailed Experimental Protocol (Proposed)

This protocol is adapted from methodologies reported for analogous compounds, such as the
synthesis of 5-bromo-4-methyl-1H-indazole.[10]

Step 1: Protection of 2-Chloro-3-methylaniline

» To a stirred solution of 2-chloro-3-methylaniline (1.0 eq) in a suitable solvent (e.g., chloroform
or acetic acid) in a reaction vessel, add acetic anhydride (1.1 eq) dropwise while maintaining
the internal temperature below 30°C.

« Stir the resulting mixture at room temperature for 1-2 hours until thin-layer chromatography
(TLC) indicates complete consumption of the starting aniline.

e The resulting solution of N-(2-chloro-3-methylphenyl)acetamide can be used directly in the
next step or purified by standard workup procedures if necessary.

o Causality: Acetylation protects the amine, preventing it from interfering with the
subsequent electrophilic bromination and directing the halogen to the desired position on
the aromatic ring.

Step 2: Regioselective Bromination

 To the solution from Step 1, carefully add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-
wise. The use of a strong acid catalyst like sulfuric acid is often employed to facilitate the
bromination of such deactivated rings.

o Maintain the reaction at a controlled temperature (e.g., 0-25°C) and monitor by TLC or LC-
MS. The bromine is expected to add para to the activating acetamido group.

o Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium bisulfite)
and perform an extractive workup to isolate the crude N-(4-bromo-2-chloro-3-
methylphenyl)acetamide.

o Causality: The acetamido group is an ortho-, para-director. With the ortho- position
(relative to the amide) blocked by the methyl group and sterically hindered, bromination
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occurs preferentially at the para- position, establishing the required 4-bromo substitution
pattern.

Step 3 & 4: Indazole Formation and Deprotection

Dissolve the crude product from Step 2 in a suitable solvent like chloroform. Add potassium
acetate (1.5 eq) followed by the dropwise addition of isoamyl nitrite (1.2 eq).[10]

e Heat the reaction mixture to reflux (approx. 60-65°C) for several hours. This condition
facilitates the in situ formation of a diazonium salt from the aniline precursor (via the methyl
group oxidation and rearrangement), which then cyclizes to form the N-acetylated indazole
ring.[10]

 After cooling, remove the solvent under reduced pressure. Add concentrated hydrochloric
acid to the residue and heat to 80-90°C for 4-6 hours to effect the hydrolysis of the N-acetyl

group.

o Cool the mixture in an ice bath and carefully basify with aqueous sodium hydroxide to a pH
of 8-9.

o The precipitated solid product, 4-Bromo-5-chloro-1H-indazole, can be collected by
filtration, washed with water, and dried.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl
acetate/heptane or ethanol/water). For high-purity material required for drug development, flash
column chromatography on silica gel is recommended.

Characterization:

e 1H and 3C NMR: While a specific, published spectrum for this compound is elusive, analysis
of similar structures provides expected chemical shifts. For example, the proton at the C3
position of the indazole ring is expected to be a singlet in the aromatic region (6 = 8.0-8.2
ppm).[6][9] The remaining aromatic protons would appear as doublets or singlets depending
on their coupling partners.
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e Mass Spectrometry: Analysis should show a characteristic isotopic pattern for a molecule
containing one bromine and one chlorine atom. The molecular ion peak [M]+ would be
expected at m/z = 230/232/234.

o Trustworthiness: It is imperative for any researcher synthesizing or using this compound to
obtain full analytical characterization (*H NMR, 3C NMR, MS, and elemental analysis) to

confirm its identity and purity before proceeding with further studies.

Chemical Reactivity and Medicinal Chemistry
Applications

The synthetic value of 4-Bromo-5-chloro-1H-indazole lies in the differential reactivity of its
functional groups, making it a powerful building block for creating libraries of complex

molecules.

Role as a Versatile Synthetic Intermediate

The indazole core, N-H proton, and two distinct halogen atoms are all sites for chemical

modification.

Functionalization Pathways

4-Bromo-5-chloro-1H-indazole

R-OH, DEAD, PPhs
or R-X, Base

Ar-B(OH)2, Pd catalyst Rz2NH, Pd catalyst

N1/N2-Alkylation Suzuki/Stille Coupling Buchwald-Hartwig Amination
(e.g., Mitsunobu, S_N2) (C-Br bond activation) (C-Br or C-Cl)

G\I—Substituted Derivatives) G—AryI/HeteroaryI Derivatives] G or 5-Amino Derivatives)
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Click to download full resolution via product page
Caption: Key reaction pathways for diversifying the 4-Bromo-5-chloro-1H-indazole scaffold.

e N-Functionalization: The indazole N-H can be alkylated or arylated. Direct alkylation often
yields a mixture of N1 and N2 isomers, a significant challenge in indazole chemistry. The
regiochemical outcome can be influenced by the choice of base, solvent, and electrophile.

e Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond
in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at
the 4-position via Suzuki, Stille, or Sonogashira couplings to introduce new aryl, heteroaryl,
or alkynyl groups. Subsequent, more forcing conditions could potentially enable reaction at
the 5-position.

o Buchwald-Hartwig Amination: This powerful reaction can be used to install amine
substituents at either the 4- or 5-position, further expanding the accessible chemical space.

Application in Drug Discovery: A Case Study
Perspective

The utility of bromo-chloro indazoles is powerfully demonstrated by the synthesis of
Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[1] While not the exact same isomer, the key
starting material for Lenacapavir is the structurally analogous 7-Bromo-4-chloro-1H-indazol-3-
amine.[1][11] This highlights the strategic importance of this substitution pattern in constructing
highly complex and potent pharmaceutical agents.

The indazole core is also a cornerstone in the development of kinase inhibitors, as its bicyclic
structure can effectively mimic the purine ring of ATP, enabling it to bind to the hinge region of
the kinase active site.[3] The bromo and chloro substituents on 4-Bromo-5-chloro-1H-
indazole serve as critical handles for structure-activity relationship (SAR) studies, allowing
chemists to systematically probe the binding pocket and optimize for potency and selectivity.[3]

Conclusion

4-Bromo-5-chloro-1H-indazole is a high-value chemical intermediate with significant potential
for the drug discovery and development pipeline. Its di-halogenated structure provides a
chemically versatile platform for regioselective functionalization, enabling the synthesis of
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diverse compound libraries for screening and optimization. By understanding its fundamental
properties, plausible synthetic routes, and key reactivity patterns, researchers can effectively
leverage this building block to accelerate the discovery of novel therapeutics for a wide range
of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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